1-(5-Bromo-1-benzofuran-2-yl)butan-1-one

Catalog No.
S13700210
CAS No.
M.F
C12H11BrO2
M. Wt
267.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-1-benzofuran-2-yl)butan-1-one

Product Name

1-(5-Bromo-1-benzofuran-2-yl)butan-1-one

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)butan-1-one

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C12H11BrO2/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7H,2-3H2,1H3

InChI Key

ZHWLAYPXEVDEAF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C=CC(=C2)Br

1-(5-Bromo-1-benzofuran-2-yl)butan-1-one is a chemical compound that belongs to the benzofuran family, characterized by its unique structure which includes a bromine atom at the 5-position of the benzofuran ring and a butanone moiety. Its molecular formula is C12_{12}H11_{11}BrO2_2, and it has a molecular weight of 267.12 g/mol . Benzofuran derivatives are recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them of significant interest in medicinal chemistry.

Typical of benzofuran derivatives. Key reactions include:

  • Bromination: The introduction of the bromine atom is achieved through bromination reactions, often utilizing elemental bromine in the presence of a catalyst.
  • Acylation: The butanone group can be introduced via acylation reactions with appropriate acylating agents.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
  • Reduction and Oxidation: The carbonyl group in the butanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reducing or oxidizing agents .

1-(5-Bromo-1-benzofuran-2-yl)butan-1-one exhibits notable biological activities. Research indicates its potential as:

  • Anti-tumor Agent: It may inhibit specific enzymes or signaling pathways involved in cell proliferation, suggesting its use in cancer therapy.
  • Antibacterial and Antiviral Properties: Preliminary studies show effectiveness against certain bacterial strains and viruses, warranting further investigation into its therapeutic applications .

The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one typically involves several key steps:

  • Bromination of Benzofuran: The starting material, benzofuran, undergoes bromination at the 5-position using bromine under controlled conditions to yield 5-bromo-benzofuran.
  • Formation of Butanone Moiety: This is achieved through acylation with butyric anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity .

The compound has several applications across various fields:

  • Medicinal Chemistry: As a potential lead compound for developing new anti-tumor and antibacterial agents.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique structure allows for exploration in developing new materials with specific properties .

Studies on the interactions of 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one with biological targets are essential for understanding its mechanism of action. It may interact with various enzymes and receptors involved in cellular signaling pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-OneC11_{11}H9_{9}BrO3_3Contains a methoxy group; studied for similar biological activities
5-Bromo-7-Methoxy-1-Benzofuran-2-Carboxylic AcidC11_{11}H9_{9}BrO4_4Features a carboxylic acid instead of a ketone; different reactivity profile
2-{[1-(5-bromo-1-benzofuran-2-yl)ethyl]amino}butan-1-olC14_{14}H18_{18}BrNO2_2Contains an amino group; potential for different biological interactions
1-(7-Bromo-5-methyl-1-benzofuran-2-Yl)butan-1-AmineC13_{13}H16_{16}BrNODifferent substitution pattern; potential variations in activity

Uniqueness

The uniqueness of 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one lies in its specific substitution pattern and the presence of both bromine and butanone moieties. This configuration imparts distinct chemical reactivity and biological properties that may not be present in other similar compounds, making it a valuable target for further research in medicinal chemistry .

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

265.99424 g/mol

Monoisotopic Mass

265.99424 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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